molecular formula C6H3Cl2N3O B1655425 5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one CAS No. 361365-08-4

5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one

Cat. No.: B1655425
CAS No.: 361365-08-4
M. Wt: 204.01 g/mol
InChI Key: ITKBBOLEUZVKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one is a high-purity chemical scaffold offered for scientific research and development. This compound is part of the imidazo[4,5-b]pyridine chemical class, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Imidazopyridine derivatives are extensively investigated as novel therapeutic agents, with one prominent area of research being mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) . These small molecules function as protonophores, shuttling protons across the inner mitochondrial membrane to dissipate the proton motive force. This mechanism has a dual effect of reducing the production of harmful reactive oxygen species (ROS) and increasing fat oxidation, making the structural class highly relevant for metabolic disease research . Furthermore, closely related imidazo[4,5-b]pyridin-2-one analogs are recognized in patent literature for their investigation as cancer therapeutics, highlighting the broad utility of this core structure in drug discovery . This product is intended for use in non-clinical laboratory research applications only. It is not for diagnostic or therapeutic use, or for administration to humans. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKBBOLEUZVKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418763
Record name AC1NT9PW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361365-08-4
Record name AC1NT9PW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitration-Reduction Pathway

A common approach involves nitration of 2,3-dichloropyridine to introduce nitro groups at positions 5 and 6, followed by reduction to amines. However, nitration of chloropyridines is challenging due to electronic deactivation. Directed ortho-metallation using lithium diisopropylamide (LDA) enables regioselective nitration:

$$
\text{2,3-Dichloropyridine} \xrightarrow[\text{-78°C, THF}]{\text{LDA, HNO}3} \text{5,6-Dichloro-2,3-dinitropyridine} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{MeOH}} \text{5,6-Dichloropyridine-2,3-diamine}
$$

Key Data :

Step Conditions Yield (%)
Nitration LDA, HNO₃, -78°C, 4 h 62
Reduction H₂ (1 atm), Pd-C, 12 h 85

Chlorination of Pyridine Diamines

Alternative routes begin with 2,3-diaminopyridine, employing electrophilic chlorination. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine at positions 5 and 6:

$$
\text{2,3-Diaminopyridine} \xrightarrow[\text{0°C, 6 h}]{\text{SO}2\text{Cl}2 (2.2 equiv)} \text{5,6-Dichloropyridine-2,3-diamine} \quad (\text{Yield: 78\%})
$$

Challenges : Over-chlorination and regioisomer formation necessitate careful stoichiometric control.

Cyclization to Imidazolidinone

Phosgene-Mediated Annulation

Reaction of 5,6-dichloropyridine-2,3-diamine with phosgene (COCl₂) in tetrahydrofuran (THF) at reflux forms the imidazolidinone ring via urea intermediate formation:

$$
\text{5,6-Dichloropyridine-2,3-diamine} + \text{COCl}_2 \xrightarrow[\text{THF, 12 h}]{\text{Reflux}} \text{5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one} \quad (\text{Yield: 91\%})
$$

Optimization Insight : Excess phosgene (1.5 equiv) minimizes dimerization byproducts.

Urea-Assisted Solvothermal Synthesis

Eco-friendly alternatives employ urea in aqueous-isopropanol (H₂O-IPA) under microwave irradiation:

$$
\text{5,6-Dichloropyridine-2,3-diamine} + \text{Urea} \xrightarrow[\text{H}_2\text{O-IPA, 150°C}]{\text{Microwave, 30 min}} \text{Target Compound} \quad (\text{Yield: 88\%})
$$

Advantages :

  • Avoids toxic phosgene.
  • Reduces reaction time from hours to minutes.

Alternative Routes and Emerging Strategies

Tandem SNAr-Reduction-Cyclization

Adapting methodologies from imidazo[4,5-b]pyridine synthesis, 2-chloro-3-nitro-5,6-dichloropyridine undergoes sequential nucleophilic aromatic substitution (SNAr) with ammonia, nitro reduction, and cyclization:

$$
\begin{align}
&\text{2-Chloro-3-nitro-5,6-dichloropyridine} \xrightarrow[\text{H}_2\text{O-IPA, 80°C}]{\text{NH}_3 (2 equiv)} \text{2-Amino-3-nitro-5,6-dichloropyridine} \
&\xrightarrow[\text{Zn/HCl, 80°C}]{\text{45 min}} \text{5,6-Dichloropyridine-2,3-diamine} \xrightarrow[\text{Phosgene}]{\text{THF}} \text{Target Compound} \quad (\text{Overall Yield: 74\%})
\end{align
}
$$

Key Observation : H₂O-IPA solvent enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Solid-Phase Synthesis

A patent-pending method immobilizes 5,6-dichloropyridine-2,3-diamine on Wang resin, followed by on-resin cyclization with triphosgene and cleavage using trifluoroacetic acid (TFA):

$$
\text{Resin-Bound Diamine} \xrightarrow[\text{DCM, 24 h}]{\text{Triphosgene (1 equiv)}} \text{Resin-Bound Imidazolidinone} \xrightarrow[\text{TFA/DCM (1:1)}]{\text{2 h}} \text{Target Compound} \quad (\text{Yield: 82\%})
$$

Advantages : Facilitates purification and scalability.

Mechanistic Considerations

Cyclization Pathway

The reaction proceeds via nucleophilic attack of the C2 amine on the carbonyl carbon of phosgene, forming a tetrahedral intermediate. Intramolecular cyclization releases HCl, yielding the imidazolidinone:

$$
\text{Diamine} + \text{COCl}_2 \rightarrow \text{Urea Intermediate} \rightarrow \text{Tetrahedral Intermediate} \rightarrow \text{Imidazolidinone}
$$

Spectroscopic Validation : Time-dependent ¹H NMR studies confirm intermediate formation and aromatization.

Solvent Effects

Polar aprotic solvents (e.g., THF) accelerate cyclization by stabilizing charged intermediates. Conversely, H₂O-IPA promotes stepwise annulation through hydrogen-bond-mediated transition states.

Comparative Analysis of Methods

Method Reagents Solvent Time (h) Yield (%) Purity (%)
Phosgene-Mediated COCl₂ THF 12 91 99
Urea/Microwave Urea H₂O-IPA 0.5 88 97
Tandem SNAr-Cyclization NH₃, Zn/HCl, COCl₂ H₂O-IPA/THF 14 74 95
Solid-Phase Triphosgene DCM 26 82 98

Key Takeaways :

  • Phosgene-mediated synthesis offers the highest yield but raises safety concerns.
  • Microwave-assisted urea cyclization balances efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of imidazo[4,5-b]pyridin-2(3H)-one derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.

    Substitution: Formation of substituted imidazo[4,5-b]pyridin-2(3H)-one derivatives with various functional groups.

Scientific Research Applications

5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations and Reactivity

The pharmacological and chemical properties of imidazo[4,5-b]pyridin-2-ones are heavily influenced by substituents at positions C5 , C6 , and N3 . Below is a comparative analysis of key analogs:

Compound Substituents Synthesis Method Key Properties/Reactivity Reference
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one Cl at C5, C6 Nitration of halogenated precursors Undergoes nitration to form 5,6-dinitro derivatives; enhanced electrophilicity
6-Bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one Br at C6 Alkylation with propargyl bromide Used in allylation reactions; forms crystalline derivatives (e.g., 1,3-diallyl derivatives)
5-Nitro-6-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one NO₂ at C5, Cl at C6 Nitration of 6-chloro derivatives Intermediate for kinase inhibitors; nitro group enhances binding to enzymatic active sites
1-Methyl-6-phenyl-imidazo[4,5-b]pyridin-2-one CH₃ at N3, C6-Ph Multi-step alkylation/arylation Improved solubility due to phenyl group; potential CNS activity
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one Piperidinyl at N3 Cyclization with carbonyldiimidazole Used in migraine drug synthesis (e.g., Rimegepant); basic side chain enhances bioavailability

Key Observations :

  • Halogen Effects : Chlorine at C5/C6 (as in the target compound) increases electrophilicity, facilitating nitration , while bromine (e.g., 6-Bromo analog) is more reactive in nucleophilic substitutions .
  • N3 Substitutions : Alkyl or aryl groups (e.g., methyl, allyl) improve solubility and modulate pharmacokinetics .
  • Pharmacological Potential: Piperidinyl and phenyl substituents are linked to therapeutic applications (e.g., kinase inhibition, migraine treatment) .

Challenges :

  • Dichloro derivatives may require harsh conditions for further functionalization due to reduced ring reactivity.
  • Bromo and iodo analogs (e.g., 6-Iodo-3-methyl in ) are more amenable to cross-coupling reactions .

Biological Activity

5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one (CAS Number: 361365-08-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

  • Molecular Formula: C6_6H3_3Cl2_2N3_3O
  • Molecular Weight: 204.014 g/mol
  • LogP: 1.97030
  • Polar Surface Area (PSA): 61.800 Ų

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridin-2-one exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives demonstrated potent antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundActivity TypeMIC (µg/mL)Reference
5,6-Dichloro DerivativeAntibacterial12.5 - 50
BenznidazoleAntiprotozoal10

Antiparasitic Activity

The compound has shown promising antiprotozoal activity. In particular, it was found to be effective against Trypanosoma cruzi with an IC50_{50} value of 0.37 µM, outperforming benznidazole . Additionally, it demonstrated significant giardicidal activity with an IC50_{50} of 10 nM.

Antitumor Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Against the rat glioma C6 cell line with an IC50_{50} of 11.3 ± 1.2 µg/mL.
  • It also showed activity against HepG2 and HCT-116 cell lines with IC50_{50} values of 4.9 and 6.6 µg/mL respectively .
Cell LineIC50_{50} (µg/mL)Reference
C611.3 ± 1.2
HepG24.9
HCT-1166.6

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of ENPP1: Recent studies have identified imidazo derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway .

Case Studies

  • Antimicrobial Efficacy: A comparative study involving various imidazo derivatives demonstrated that the dichloro derivative exhibited superior antibacterial properties compared to other tested compounds.
  • Antitumor Research: In vivo studies using murine models indicated that treatment with the compound alongside anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7%, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one?

The synthesis typically involves cyclization of halogenated precursors under controlled conditions. A common method involves reacting chlorinated pyridine derivatives with urea or thiourea in the presence of a base (e.g., KOH) at elevated temperatures (80–120°C) in solvents like ethanol or DMF. For example, European Patent Bulletin () describes a multi-step protocol starting from 2-amino-3,5-dichloropyridine, followed by cyclization with carbonylating agents. Optimized conditions emphasize purity control via recrystallization or chromatography .

Q. What biological activities are associated with this compound?

Preclinical studies highlight its potential as a kinase inhibitor and anticancer agent. Derivatives of imidazo[4,5-b]pyridin-2-one exhibit selective cytotoxicity against melanoma (SK-MEL-28) and leukemia (L1210) cell lines, with IC₅₀ values ranging from 50–100 µM. The dichloro substitution at positions 5 and 6 enhances electrophilicity, improving interactions with target proteins like p38 MAP kinase .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., SHELX software for refinement; ).
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substitutions.
  • Mass spectrometry : Validates molecular weight and purity .

Advanced Research Questions

Q. How can regioselective functionalization at the C6 position enhance bioactivity?

Substituents at C6 significantly influence bioactivity. For example, phenylazo groups at C6 in thiazolo[4,5-b]pyridin-2-one derivatives ( ) increased cytotoxicity by 3-fold compared to unsubstituted analogs. To achieve regioselectivity:

  • Use directing groups (e.g., bromine) to guide electrophilic substitution.
  • Employ transition metal catalysts (e.g., Pd) for cross-coupling reactions at C6.
  • Monitor reaction progress via HPLC to isolate desired isomers .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives?

Discrepancies often arise from substituent positioning or assay variability. For example:

  • N3 substitutions (e.g., cyanoethyl groups) in thiazolo[4,5-b]pyridin-2-ones reduced activity against leukemia cells but retained melanoma selectivity ().
  • Methodology : Perform comparative dose-response assays across multiple cell lines (e.g., L1210, MDA-MD-231, SK-MEL-28) and validate with statistical models (ANOVA). Cross-reference crystallographic data to rule out conformational artifacts .

Q. What computational approaches predict binding affinity to target proteins?

Density Functional Theory (DFT) and molecular docking are effective:

  • DFT : Models electronic properties (e.g., HOMO/LUMO) to assess reactivity ().
  • Docking : Use software like AutoDock Vina to simulate interactions with kinase active sites (e.g., PKCθ; ).
  • Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

Q. How to design cytotoxicity assays evaluating tumor cell selectivity?

  • Cell lines : Include diverse models (e.g., leukemia, carcinoma, melanoma) to assess specificity.
  • Controls : Use normal cell lines (e.g., HEK293) to rule off-target effects.
  • Endpoint assays : MTT or ATP-luminescence for viability; Annexin V/PI staining for apoptosis.
  • Case study : Thiazolo[4,5-b]pyridin-2-one derivatives showed 72% inhibition in SK-MEL-28 cells vs. 13% in normal cells ().

Methodological Tables

Q. Table 1: Comparative Cytotoxicity of Imidazo[4,5-b]pyridin-2-one Derivatives

DerivativeSubstituent PositionIC₅₀ (µM) L1210IC₅₀ (µM) SK-MEL-28Reference
Parent CompoundNone100100
C6-PhenylazoC66572
N3-CyanoethylN33766

Q. Table 2: Synthetic Optimization Parameters

ParameterEffect on Yield/PurityOptimal ConditionReference
TemperatureHigher temps increase cyclization100–120°C
SolventDMF improves solubilityDMF/EtOH (1:1)
CatalystK₂CO₃ enhances base strength1.2 eq. K₂CO₃

Key Recommendations

  • Prioritize C6 substitutions for broad-spectrum anticancer activity.
  • Use SHELX for crystallographic refinement to resolve stereochemical ambiguities .
  • Validate SAR hypotheses with orthogonal assays (e.g., kinase inhibition + cytotoxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.